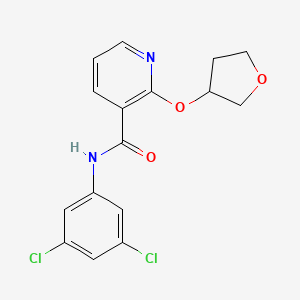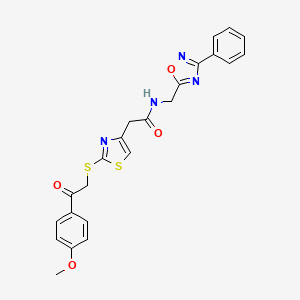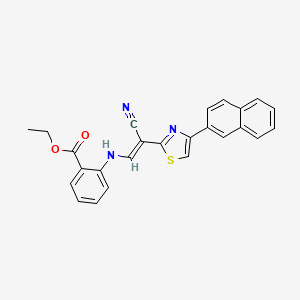
N-(3,5-dichlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that can be understood by examining the structure and properties of its components. Nicotinic acid, or niacin, is a natural product found in plants and animals, and its derivatives have been explored for various applications, including herbicides . Nicotinamide, the amide form of niacin, is involved in cellular energy metabolism and has been shown to influence oxidative stress and modulate pathways related to cell survival and death . The synthesis of related compounds with tetrahydrofuran as a substituent has been reported, which are used to probe interactions with nicotinic acetylcholine receptors .
Synthesis Analysis
The synthesis of nicotinic acid derivatives often involves the formation of amide bonds and the introduction of various substituents to alter the compound's properties. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized to discover new herbicides . Similarly, compounds with tetrahydrofuran substituents have been synthesized using alpha-nitro ketone intermediates, demonstrating the versatility of nicotinic acid derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of N-(3,5-dichlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would include a nicotinamide core, a tetrahydrofuran moiety, and a dichlorophenyl group. The presence of these groups can significantly affect the compound's interaction with biological targets. For example, the dichlorophenyl group could enhance binding to certain receptors or enzymes, while the tetrahydrofuran moiety might influence the compound's solubility and stability .
Chemical Reactions Analysis
Nicotinic acid derivatives can participate in various chemical reactions, including electrophilic and nucleophilic attacks, which are essential for the synthesis of complex molecules. For example, the synthesis of 2-nitromethylenetetrahydrofuran involved intramolecular attacks by an alpha-nitro ketone enol anion, demonstrating the reactivity of such compounds . These reactions are crucial for the design and development of new molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3,5-dichlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would be influenced by its functional groups. Nicotinamide itself is known to be a potent antioxidant, protecting against oxidative damage in biological systems . The introduction of a tetrahydrofuran group could affect the compound's polarity and, consequently, its solubility and distribution in biological systems . The dichlorophenyl group could contribute to the compound's lipophilicity, potentially affecting its ability to cross cell membranes .
Scientific Research Applications
Nicotinamide and Neurocognitive Function
Nicotinamide, a form of vitamin B3, is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), influencing cell metabolism, stress responses, and immune reactions. Research suggests nicotinamide may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's, Parkinson's disease, and brain injuries. Its role in enhancing cognitive function and its availability as a non-toxic, inexpensive supplement make it a subject of interest for further human studies (Rennie et al., 2015).
Nicotinamide N-Methyltransferase (NNMT) in Cancer
NNMT, an enzyme involved in methylation processes using nicotinamide as a substrate, has been linked to various cancers. Its overexpression is associated with tumor progression, suggesting NNMT's potential as a biomarker and therapeutic target in oncology. This highlights the enzyme's dual role in cellular metabolism and epigenetic regulation, positioning it at a crossroads of significant clinical interest (Campagna et al., 2021).
Nicotinamide in Metabolic Disorders
High-dose nicotinamide has been explored for its therapeutic potential across a range of metabolic disorders. While its broad therapeutic index is promising, concerns about hepatotoxicity at very high doses have been noted. This underscores the importance of balancing therapeutic efficacy against potential risks, especially in long-term treatments (Hwang & Song, 2020).
Anticancer Properties of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have been extensively researched for their anticancer properties. The structural diversity of these compounds provides a rich source for drug development, emphasizing the significance of heterocyclic compounds like nicotinamide in pharmaceutical research (Jain et al., 2020).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-10-6-11(18)8-12(7-10)20-15(21)14-2-1-4-19-16(14)23-13-3-5-22-9-13/h1-2,4,6-8,13H,3,5,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCJPTFEMGPSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)
![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)


![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)
